Viniferone A
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Overview
Description
Viniferone A is a naturally occurring stilbenoid compound with the chemical formula C15H14O8 and a molecular weight of 322.27 g/mol . . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Viniferone A can be synthesized through several chemical routes. One common method involves the oxidative coupling of resveratrol, a well-known stilbenoid, under specific conditions . The reaction typically requires the presence of an oxidizing agent such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound often involves the extraction from grapevine by-products, such as grape pomace and grape cane . These by-products are rich in stilbenoids, including this compound, and can be processed using techniques like maceration and Soxhlet extraction . The extraction conditions, such as temperature and solvent type, are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Viniferone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Viniferone A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Viniferone A involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes . These actions contribute to its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
Viniferone A is similar to other stilbenoid compounds such as resveratrol, piceatannol, and pterostilbene . it is unique in its specific molecular structure and the distinct biological activities it exhibits . For example:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, but this compound may have enhanced stability and bioavailability.
Piceatannol: Shares similar antioxidant properties, but this compound may have different molecular targets.
Pterostilbene: Exhibits similar therapeutic effects, but this compound may have a different mechanism of action.
Properties
CAS No. |
695188-35-3 |
---|---|
Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-[(2S)-5-oxo-3-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C15H14O8/c16-6-1-9(17)7-3-10(18)15(23-11(7)2-6)8-4-14(21)22-12(8)5-13(19)20/h1-2,4,10,12,15-18H,3,5H2,(H,19,20)/t10-,12-,15+/m0/s1 |
InChI Key |
KUJDOUXXVFFHCT-ITDIGPHOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)O[C@H]3CC(=O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)OC3CC(=O)O)O |
Origin of Product |
United States |
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